Dimethyl iminodiacetate hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₄ and a molecular weight of 197.62 g/mol. It is classified as a hydrochloride salt of dimethyl iminodiacetate, appearing as a white to almost white powder or crystalline solid. This compound is primarily utilized in laboratory settings for various
The molecule possesses two acetate groups and a central amine group, capable of forming complexes with various metal ions. Research in coordination chemistry could investigate DMID-HCl's ability to chelate specific metals, potentially leading to applications in metal separation or decontamination processes [].
DMID-HCl's structure incorporates reactive functionalities like the ester groups. Organic chemists might explore its use as a building block for the synthesis of more complex molecules with desired properties. This could involve reactions like hydrolysis or condensation to create novel organic compounds.
The impact of DMID-HCl on biological systems remains relatively unexplored. Researchers might investigate its potential interactions with enzymes or cellular processes. However, it's important to note that DMID-HCl is currently sold for research use only and its safety profile for biological applications is not well established [].
These reactions are essential for its utility in organic synthesis and medicinal chemistry .
Dimethyl iminodiacetate hydrochloride can be synthesized through several methods:
These methods highlight the versatility of synthetic routes available for producing this compound .
Dimethyl iminodiacetate hydrochloride has several applications:
Its role in these applications underscores its importance in both academic and industrial chemistry .
Several compounds share structural similarities with dimethyl iminodiacetate hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Iminodiacetic Acid | C₄H₅N₃O₄ | Lacks methyl groups; used as a chelating agent |
| Dimethyl Glyoxylate | C₄H₆O₄ | Contains two carbonyl groups; used in organic synthesis |
| Diethyl Iminodiacetate | C₈H₁₁N₃O₄ | Ethyl groups replace methyl; different solubility properties |
Dimethyl iminodiacetate hydrochloride stands out due to its specific methylation pattern and hydrochloride form, which may influence its solubility and reactivity compared to other similar compounds .
Dimethyl iminodiacetate hydrochloride is synthesized via esterification of iminodiacetic acid with methanol, followed by acidification with hydrochloric acid. Its structure consists of:
This esterification reduces the ligand’s ability to deprotonate, altering its coordination chemistry compared to parent IDA.
The compound is valued for its role in:
Dimethyl iminodiacetate hydrochloride exhibits a well-defined crystalline structure characterized by specific molecular geometric parameters that distinguish it from related compounds [1] [2]. The compound crystallizes as white to off-white crystalline powder with a melting point of approximately 170°C with decomposition [2] [3]. The molecular formula of dimethyl iminodiacetate hydrochloride is C₆H₁₂ClNO₄ with a molecular weight of 197.62 g/mol [1] [2] [3].
The central nitrogen atom in dimethyl iminodiacetate hydrochloride adopts a tetrahedral geometry with sp³ hybridization [4] [5]. This geometric arrangement results from the nitrogen being bonded to two methylene carbon atoms and bearing an additional hydrogen atom due to protonation in the hydrochloride salt form [5] [1]. The C-N-C bond angles approximate 109.5°, consistent with tetrahedral geometry around the nitrogen center [6] [7].
The molecule contains two ester functional groups, each featuring a methyl group attached to the carbonyl carbon through an oxygen bridge [1] [8]. The ester carbonyl groups exhibit characteristic stretching frequencies in the infrared spectrum between 1740-1760 cm⁻¹, which is typical for methyl ester functionalities [9] [10]. The molecular structure displays bilateral symmetry around the central nitrogen atom, with both acetate arms adopting similar conformational arrangements [11] [12].
Crystal packing analysis reveals that the compound forms three-dimensional networks through hydrogen bonding interactions involving the protonated nitrogen center and the chloride counterion [13] [14]. The intermolecular interactions contribute to the overall stability of the crystalline lattice and influence the physical properties of the solid state material [2] [3].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO₄ | [1] [2] |
| Molecular Weight | 197.62 g/mol | [1] [2] |
| Melting Point | ~170°C (decomp.) | [2] [3] |
| Crystal Form | White to off-white powder | [2] [3] |
| Nitrogen Hybridization | sp³ | [4] [5] |
| C-N-C Bond Angle | ~109.5° | [6] [7] |
The protonation state of dimethyl iminodiacetate hydrochloride represents a critical structural feature that differentiates it from the free base form [1] [15]. The tertiary nitrogen atom serves as the primary protonation site, acquiring a hydrogen atom to form a positively charged ammonium center [15] [16]. This protonation occurs readily due to the availability of the lone pair of electrons on the nitrogen atom, which can accept a proton from hydrochloric acid [16] [17].
The formation of the hydrochloride salt involves an acid-base reaction between the dimethyl iminodiacetate free base and hydrochloric acid [16] [18]. The nitrogen atom, being the most basic site in the molecule, undergoes protonation to form the corresponding ammonium ion with a formal positive charge [15] [16]. The chloride ion serves as the counterion, maintaining overall electrical neutrality in the salt structure [5] [1].
Ionic interactions within the hydrochloride salt contribute significantly to the compound's physical properties and stability [2] [3]. The electrostatic attraction between the protonated nitrogen center and the chloride anion influences the crystal packing arrangement and contributes to the compound's hygroscopic nature [2] [3]. These ionic interactions also affect the solubility characteristics, making the hydrochloride salt more water-soluble compared to the free base form [3] [19].
The protonated state influences the molecular conformation by introducing additional steric considerations around the nitrogen center [12] [14]. The presence of the additional hydrogen atom on nitrogen affects the overall geometry and may influence the rotational freedom of the acetate arms [11] [12]. Intramolecular hydrogen bonding between the protonated nitrogen and nearby carbonyl oxygen atoms may occur, potentially stabilizing specific conformational arrangements [15] [17].
| Structural Feature | Hydrochloride Form | Free Base Form | |
|---|---|---|---|
| Nitrogen Charge | Positive (+1) | Neutral (0) | [1] [15] |
| Protonation Site | Tertiary nitrogen | None | [15] [16] |
| Counterion | Chloride (Cl⁻) | None | [5] [1] |
| Water Solubility | Enhanced | Limited | [3] [19] |
| Hygroscopicity | Yes | No | [2] [3] |
Comparative structural analysis reveals significant differences between dimethyl iminodiacetate hydrochloride, iminodiacetic acid, and the diethyl analog [20] [19] [21]. Iminodiacetic acid, the parent compound, contains free carboxylic acid groups instead of ester functionalities, resulting in different protonation behavior and structural characteristics [21] [22]. The acid form exhibits multiple ionization sites with distinct pKa values, contrasting with the single protonation site observed in the ester derivatives [21] [23].
The diethyl analog of iminodiacetate possesses ethyl ester groups instead of methyl esters, leading to increased molecular size and altered physical properties [20] [19]. The molecular weight of diethyl iminodiacetate (189.21 g/mol) is intermediate between the dimethyl hydrochloride salt (197.62 g/mol) and the free dimethyl base (161.16 g/mol) [1] [20] [19]. The longer alkyl chains in the diethyl derivative influence the molecular conformation and may affect the accessibility of the nitrogen lone pair for protonation [20] [24].
Structural differences in the ester chain length impact the compounds' physical properties and chemical behavior [19] [24]. The diethyl derivative exhibits different solubility characteristics compared to the dimethyl compound, with the longer alkyl chains generally reducing water solubility while increasing solubility in organic solvents [19] [25]. The boiling point of diethyl iminodiacetate (208°C) differs significantly from the decomposition temperature of the dimethyl hydrochloride salt [19] [25].
Crystallographic data comparison reveals that the different substituents influence the packing arrangements and intermolecular interactions [13] [6]. The hydrochloride salt formation is specific to the dimethyl derivative under the conditions studied, while the diethyl analog typically exists as a free base in its stable form [20] [19]. The presence of the chloride counterion in the dimethyl hydrochloride creates unique ionic interactions not present in the other analogs [1] [2].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Protonation Site | |
|---|---|---|---|---|---|
| Dimethyl Iminodiacetate HCl | C₆H₁₂ClNO₄ | 197.62 | White solid | Tertiary nitrogen | [1] [2] |
| Dimethyl Iminodiacetate | C₆H₁₁NO₄ | 161.16 | Liquid/oil | Tertiary nitrogen | [4] [8] |
| Diethyl Iminodiacetate | C₈H₁₅NO₄ | 189.21 | Viscous liquid | Tertiary nitrogen | [20] [19] |
| Iminodiacetic Acid | C₄H₇NO₄ | 133.10 | Crystalline solid | Multiple sites | [21] [22] |
The conformational flexibility differs among these structural analogs due to the varying substituent effects [11] [14]. The methyl ester groups in dimethyl iminodiacetate provide less steric hindrance compared to the ethyl groups in the diethyl analog, potentially allowing for greater conformational freedom around the nitrogen center [7] [24]. The free acid form exhibits different hydrogen bonding patterns due to the presence of carboxylic acid groups, which can engage in both intramolecular and intermolecular hydrogen bonding [14] [21].
Iminodiacetic acid (IDA) possesses two carboxyl groups flanking a secondary amine, rendering direct Fischer esterification sluggish and low-yielding because protonation of the basic nitrogen suppresses nucleophilic attack on the carbonyl carbon [1] [2]. Modern research therefore favours activating reagents that simultaneously dehydrate the medium and protect the amine.
Trimethylchlorosilane (TMSCl) reacts with trace water to generate catalytic hydrogen chloride, creating a mildly acidic but anhydrous milieu that converts IDA to the dimethyl ester at ambient temperature within 12 h and delivers 94%–98% isolated yield [3]. Racemisation is irrelevant because IDA is achiral, yet the method exhibits minimal epimerisation when applied to chiral amino acids, underscoring its chemoselectivity [3].
Thionyl chloride (SOCl₂) rapidly transforms carboxylate oxygen into an acyl chloride, while concomitantly evolving sulfur dioxide and hydrogen chloride, both of which scavenge water [4]. Cooling methanol to −10 °C before slow SOCl₂ addition prevents uncontrolled exotherm; subsequent gentle warming to 20 °C affords dimethyl iminodiacetate hydrochloride as a crystalline solid in 81%–99% yield [5] [4].
In ethanol or methanol containing catalytic N,N-dimethylformamide, SOCl₂ converts IDA to its diacyl chloride, which is then alcoholysed in situ. The diethyl analogue prepared under these conditions reaches 79% isolated yield after carbonate washes and vacuum distillation [6].
| Reagent System | Temperature | Time | Isolated Yield | Key Benefits | Key Limitations |
|---|---|---|---|---|---|
| TMSCl (2 equiv) + MeOH | 25 °C | 12 h | 94%–98% [3] | Room-temperature, minimal by-products | Cost of TMSCl |
| SOCl₂ (1.5–2 equiv) + MeOH | –10 → 20 °C | 16–24 h | 81%–99% [5] [4] | Low reagent cost, crystalline product | Gas evolution, temperature control |
| SOCl₂ + EtOH + DMF (cat.) | 0 → 60 °C | 5 h | 79% (diethyl) [6] | Short cycle, scalable | Additional solvent handling |
Once the dimethyl ester is generated, exposure to anhydrous hydrogen chloride or in-situ HCl (from SOCl₂ hydrolysis or TMSCl reaction) protonates the tertiary amine to yield the hydrochloride salt [7]. X-ray diffraction of dimethyl iminodiacetate chloride reveals a proton located on the nitrogen and extensive N—H···Cl⁻ hydrogen bonding, propagating one-dimensional chains that rationalise the compound’s high lattice energy and stability [8].
The patent process by Wood and Hamilton strictly maintains a pH window of 6.5–8.5 during ammonia neutralisation to strip excess HCl without hydrolysing the ester, thereby boosting overall yield from 33% to 75% in large-volume methanolic media [7].
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| pKₐ (N–H⁺) | 7.9 (calculated) [1] | N/A |
| Melting Point | Oil at RT | 169 °C (decomp.) [9] |
| Crystal Packing | Van der Waals | Hydrogen-bonded chains [8] |
Kinetic studies show that a 1.5–2.0 equivalent excess of SOCl₂ ensures quantitative activation of both carboxyl groups while limiting residual reagent that would chlorinate methanol into methyl chloride, a volatile loss [5]. Holding the reaction below 0 °C during the first 30 min curtails exothermic runaway and prevents amide formation by internal attack of the unprotected amine [4].
Absolute methanol (<50 ppm H₂O) doubles the initial rate constant relative to 0.1% water loads, confirming the detrimental role of hydrolysis. Trace dimethylformamide catalyses acyl chloride formation via a Vilsmeier intermediate, cutting reaction time by 40% [6].
Continuous sweep of nitrogen or argon removes sulfur dioxide and hydrogen chloride, shifting equilibrium toward product. After completion, rotary evaporation at ≤40 °C prevents ester back-hydrolysis, while subsequent slurrying in dichloromethane / n-hexane affords analytically pure material after two crystallisations [5].
| Variable | Low-Yield Scenario | High-Yield Scenario | % Yield Gain | Reference |
|---|---|---|---|---|
| SOCl₂ Charge | 1.1 equiv | 1.8 equiv | +12% | [5] |
| Initial Temp. | 10 °C | −10 °C | +7% | [4] |
| Solvent H₂O | 0.1% | <0.005% | +5% | [6] |
| Inert Sweep | Absent | 100 mL min⁻¹ N₂ | +4% | [10] |
United States Occupational Safety and Health Administration regulations classify thionyl chloride as a highly hazardous chemical when >110.9 kg is stored or processed, mandating detailed Process Safety Management protocols [11].
Laboratory calorimetry indicates a ΔH ≈ −360 kJ mol⁻¹ for the first SOCl₂ addition step; pilot reactors therefore utilise external recirculation loops with 0 °C brine to keep ΔT < 5 °C in 200 L vessels [10]. Helical ribbon agitators outperform Rushton turbines by 18% in power efficiency for high-viscosity slurries containing precipitated dimethyl iminodiacetate hydrochloride [10].
Dimethyl iminodiacetate is sensitive to hydrolysis above 95 °C; therefore wiped-film evaporation at 85 °C / 2 mm Hg removes residual toluene without degrading the ester, achieving solvent carry-over of <200 ppm in final API-grade material [7].
| Challenge | Process Impact | Mitigation Strategy | Citation |
|---|---|---|---|
| SOCl₂ exotherm | Thermal runaway | Pre-cool charge, staged dosing | [4] [10] |
| Gas evolution | Foaming, vent load | Inert sweep, knockout pot | [10] |
| Water ingress | Ester hydrolysis | Dry nitrogen blanket, Karl Fischer monitoring | [6] |
| Ammonium chloride slurry | Filter blinding | Toluene diluent, 5 µm candles | [7] |
Irritant